molecular formula C10H16O B14513016 1-Cyclopentene-1-carboxaldehyde, 2-methyl-5-(1-methylethyl)-, (S)- CAS No. 62994-35-8

1-Cyclopentene-1-carboxaldehyde, 2-methyl-5-(1-methylethyl)-, (S)-

Cat. No.: B14513016
CAS No.: 62994-35-8
M. Wt: 152.23 g/mol
InChI Key: NDYPMNCLXBBUQQ-VIFPVBQESA-N
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Description

1-Cyclopentene-1-carboxaldehyde, 2-methyl-5-(1-methylethyl)-, (S)- is an organic compound with the molecular formula C10H16O. It contains a cyclopentene ring substituted with a carboxaldehyde group, a methyl group, and an isopropyl group. This compound is chiral, and the (S)-configuration indicates the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentene-1-carboxaldehyde, 2-methyl-5-(1-methylethyl)-, (S)- can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diene or an enyne, followed by functional group modifications to introduce the carboxaldehyde, methyl, and isopropyl groups. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and selectivity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes, including continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentene-1-carboxaldehyde, 2-methyl-5-(1-methylethyl)-, (S)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxaldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclopentene-1-carboxaldehyde, 2-methyl-5-(1-methylethyl)-, (S)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentene-1-carboxaldehyde, 2-methyl-5-(1-methylethyl)-, (S)- depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets involved can vary based on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentene-1-carboxaldehyde, 2-methyl-5-(1-methylethyl)-, ®-: The enantiomer of the (S)-configuration, with different spatial arrangement and potentially different biological activity.

    Cyclopentene derivatives: Compounds with similar cyclopentene rings but different substituents, such as 1-Cyclopentene-1-carboxylic acid or 1-Cyclopentene-1-methanol.

Uniqueness

1-Cyclopentene-1-carboxaldehyde, 2-methyl-5-(1-methylethyl)-, (S)- is unique due to its specific chiral configuration and the combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

62994-35-8

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(5S)-2-methyl-5-propan-2-ylcyclopentene-1-carbaldehyde

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(9)6-11/h6-7,9H,4-5H2,1-3H3/t9-/m0/s1

InChI Key

NDYPMNCLXBBUQQ-VIFPVBQESA-N

Isomeric SMILES

CC1=C([C@@H](CC1)C(C)C)C=O

Canonical SMILES

CC1=C(C(CC1)C(C)C)C=O

Origin of Product

United States

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